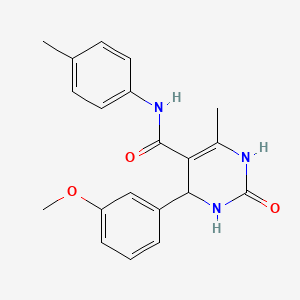

4-(3-methoxyphenyl)-6-methyl-2-oxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound belongs to the tetrahydropyrimidine-carboxamide class, characterized by a six-membered dihydropyrimidine ring substituted with a 3-methoxyphenyl group at position 4, a methyl group at position 6, and a p-tolyl (4-methylphenyl) carboxamide moiety at position 3. Its structural framework is associated with diverse biological activities, including antimicrobial, antitumor, and enzyme inhibition properties, as observed in related derivatives .

Properties

IUPAC Name |

4-(3-methoxyphenyl)-6-methyl-N-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-12-7-9-15(10-8-12)22-19(24)17-13(2)21-20(25)23-18(17)14-5-4-6-16(11-14)26-3/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNDRBIEZLRQOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-methoxyphenyl)-6-methyl-2-oxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide , a member of the tetrahydropyrimidine family, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of tetrahydropyrimidines like this compound typically involves the Biginelli reaction , which combines aldehydes, urea or thiourea, and β-keto esters. This method is favored for producing compounds with diverse biological activities due to its efficiency and mild reaction conditions .

Antimicrobial Properties

Research has shown that various derivatives of tetrahydropyrimidines exhibit significant antimicrobial activity. For instance, compounds synthesized through similar methods have demonstrated potent effects against a range of bacterial strains:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

- Pseudomonas aeruginosa

The minimum inhibitory concentrations (MIC) of these compounds often fall within the range of 32–128 µg/mL against Gram-positive bacteria and exhibit weaker activity against Gram-negative strains .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 64 |

| Compound B | Bacillus subtilis | 32 |

| Compound C | Escherichia coli | 128 |

Cytotoxicity and Anticancer Activity

Some studies have indicated that tetrahydropyrimidine derivatives may possess anticancer properties. For example, certain compounds have shown cytotoxic effects on cancer cell lines at non-cytotoxic concentrations when tested in vitro. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation .

Table 2: Cytotoxicity Data on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | HeLa (Cervical Carcinoma) | 10 |

| Compound E | MCF-7 (Breast Cancer) | 15 |

Case Studies

-

Study on Antimicrobial Efficacy

A study published in MDPI evaluated the antibacterial activity of several tetrahydropyrimidine derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited superior activity against Gram-positive bacteria compared to Gram-negative strains . -

Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of tetrahydropyrimidine derivatives on various cancer cell lines. The findings revealed that these compounds could induce significant cytotoxicity in HeLa cells with IC50 values indicating promising anticancer potential .

Scientific Research Applications

Pharmacological Studies

Research has demonstrated that tetrahydropyrimidines possess a range of pharmacological properties, including:

- Antimicrobial Activity : Studies have shown that compounds similar to 4-(3-methoxyphenyl)-6-methyl-2-oxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit significant antimicrobial effects against various pathogens. This makes them potential candidates for developing new antibiotics.

- Anticancer Properties : There is ongoing research into the anticancer potential of this compound. Preliminary studies suggest that it may inhibit tumor growth and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Neuroprotective Effects

Recent investigations have indicated that tetrahydropyrimidine derivatives may offer neuroprotective benefits. These compounds can potentially mitigate neurodegenerative diseases by:

- Reducing oxidative stress.

- Inhibiting apoptosis in neuronal cells.

- Enhancing cognitive function through modulation of neurotransmitter systems.

Anti-inflammatory Activity

Compounds within this class have been evaluated for their anti-inflammatory effects. Research indicates that they may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting their utility in treating conditions such as arthritis and other inflammatory disorders.

Analytical Chemistry

Tetrahydropyrimidines are also utilized as intermediates in the synthesis of more complex molecules. Their unique structural features allow them to serve as building blocks in drug discovery and development.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various tetrahydropyrimidine derivatives, including the target compound, and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed a significant reduction in bacterial growth, indicating strong antimicrobial potential .

Case Study 2: Anticancer Research

A recent publication in Cancer Letters explored the effects of tetrahydropyrimidine derivatives on breast cancer cell lines. The study found that these compounds induced apoptosis and inhibited cell proliferation through the activation of specific signaling pathways .

Case Study 3: Neuroprotection

Research featured in Neuropharmacology highlighted the neuroprotective effects of tetrahydropyrimidines in models of Alzheimer's disease. The study reported that these compounds reduced amyloid-beta accumulation and improved cognitive function in treated mice .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Positional Isomerism

Table 1: Positional Isomerism in Methoxyphenyl-Substituted Analogues

Key Insight : The 3-methoxy group in the target compound provides a meta-substitution pattern that balances electronic effects (electron-donating) and steric accessibility, unlike ortho- or para-substituted analogues .

Structural and Crystallographic Analysis

Crystal structures of related compounds (e.g., methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate) reveal puckered tetrahydropyrimidine rings with chair-like conformations, stabilized by intramolecular hydrogen bonds . The 3-methoxy group in the target compound may participate in C–H···O interactions, influencing crystal packing and stability .

Q & A

Basic: What synthetic routes are commonly used to prepare this tetrahydropyrimidine derivative?

The compound is typically synthesized via multicomponent reactions (MCRs), such as the Biginelli reaction, which involves condensation of an aldehyde (e.g., 3-methoxybenzaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and a urea/thiourea derivative. Modifications include using Lewis acids (e.g., HCl, BF₃·OEt₂) as catalysts in ethanol or solvent-free conditions. Reaction progress is monitored by TLC or HPLC, followed by recrystallization or column chromatography for purification .

Advanced: How can reaction conditions be optimized to enhance regioselectivity and yield?

Optimization involves:

- Catalyst screening : Lewis acids (e.g., Yb(OTf)₃) improve regioselectivity in cyclocondensation steps.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may favor specific tautomers, while ethanol enhances solubility of intermediates.

- Temperature control : Microwave-assisted synthesis reduces reaction time and improves yield (e.g., 80°C for 2 hours).

- Post-reaction analysis : Use HPLC-MS to identify byproducts and adjust stoichiometry .

Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ identify key protons (e.g., NH at δ 9.5–10.5 ppm) and carbons (e.g., carbonyl at δ 165–175 ppm).

- X-ray crystallography : Single-crystal diffraction resolves the tetrahydropyrimidine ring conformation and substituent orientations (e.g., methoxyphenyl vs. p-tolyl groups) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion).

Advanced: How to resolve discrepancies between NMR data and X-ray structures?

Discrepancies may arise from dynamic effects (e.g., tautomerism) in solution versus solid-state structures. Strategies include:

- Variable-temperature NMR : Detect equilibrium between tautomers.

- DFT calculations : Compare computed chemical shifts with experimental NMR data.

- Polymorph screening : Different crystal packing (e.g., monoclinic vs. triclinic systems) can alter bond angles but not connectivity .

Basic: What biological activities are reported for structurally related tetrahydropyrimidines?

Analogous compounds exhibit:

- Antibacterial activity : Tested via minimum inhibitory concentration (MIC) assays against S. aureus and E. coli.

- Anticancer potential : In vitro cytotoxicity screens (e.g., MTT assay) against HeLa or MCF-7 cells.

- Anti-inflammatory effects : COX-2 inhibition studies .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

- Substituent variation : Synthesize analogs with halogens, nitro, or alkyl groups at the 3-methoxyphenyl or p-tolyl positions.

- Bioassay panels : Test derivatives in parallel against multiple targets (e.g., kinases, bacterial enzymes).

- Computational docking : Predict binding modes using AutoDock Vina with protein targets (e.g., DHFR, EGFR) .

Basic: What methods ensure analytical purity and stability?

- HPLC : Use a C18 column (MeCN/H₂O mobile phase) to quantify purity (>95%).

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures.

- Storage : Store at −20°C in amber vials to prevent photodegradation .

Advanced: How to investigate degradation pathways under stressed conditions?

- Forced degradation : Expose the compound to heat (60°C), UV light, or acidic/basic hydrolysis.

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed carboxamide or demethylated metabolites).

- Kinetic modeling : Determine rate constants for degradation using Arrhenius plots .

Basic: What computational tools predict the compound’s physicochemical properties?

- LogP calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity.

- pKa prediction : SPARC or MarvinSuite determines ionizable groups (e.g., NH in the tetrahydropyrimidine ring).

- Solubility : COSMO-RS simulations in water or organic solvents .

Advanced: How to validate target engagement in cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.